

Alternate names for 4-Dimethylamino-2-methylazobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Dimethylamino-2-methylazobenzene

Cat. No.: B1216407

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An In-depth Technical Guide to 4-Dimethylamino-2-methylazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, alternate names, and toxicological profile of **4-Dimethylamino-2-methylazobenzene**. It includes available quantitative data, generalized experimental protocols for synthesis and analysis, and visualizations of its metabolic activation pathway and a common experimental workflow.

Alternate Names and Identification

4-Dimethylamino-2-methylazobenzene is an azo dye that has been used in research, particularly in studies of chemical carcinogenesis. It is crucial to recognize its various synonyms and identifiers to ensure accurate information retrieval and communication.

Name Type	Name	Source
Common Name	4-Dimethylamino-2-methylazobenzene	
Synonym	N,N-Dimethyl-4-phenylazo-m-toluidine	[1]
Synonym	2-Methyl-4-(dimethylamino)azobenzene	
Synonym	2'-Methyl-4-(dimethylamino)azobenzene	[2]
Synonym	N,N,3-Trimethyl-4-(phenyldiazenyl)aniline	
Synonym	4-N,N-Dimethylamino-2-methylazobenzene	
Synonym	2-MethylDAB	
Synonym	N,N,3-Trimethyl-4-(phenylazo)benzenamine	
Synonym	2,N,N-Trimethyl-4-aminoazobenzene	
CAS Number	54-88-6	[1]

Physicochemical and Toxicological Data

The following table summarizes the available quantitative data for **4-Dimethylamino-2-methylazobenzene** and its closely related isomer, 4-(Dimethylamino)-3'-methylazobenzene.

Property	Value	Compound	Source
Molecular Formula	C ₁₅ H ₁₇ N ₃	4-Dimethylamino-2-methylazobenzene	[1]
Molecular Weight	239.32 g/mol	4-Dimethylamino-2-methylazobenzene	[1]
Physical Description	Red-orange crystalline solid	2-methyl-4-dimethylaminoazobenzene	[3]
Melting Point	67-69 °C	4-Dimethylamino-2-methylazobenzene	
Boiling Point	150 °C / 16 mmHg	4-Dimethylamino-2-methylazobenzene	
Solubility in Water	< 1 mg/mL at 66 °F	2-methyl-4-dimethylaminoazobenzene	[3]
Solubility in Water	0.4 mg/L at 25 °C	4-(Dimethylamino)-3'-methylazobenzene	[4]
Solubility (Other)	Soluble in ethanol, acetone	4-Dimethylamino-2-methylazobenzene	[5][6]
pKa	3.68 (at 25 °C)	4-Dimethylamino-2-methylazobenzene	[6]
λ _{max}	420 nm	4-Dimethylamino-2-methylazobenzene	[6]
LD50 (Oral, Mouse)	17,700 mg/kg	4-(Dimethylamino)-3'-methylazobenzene	[4]

Experimental Protocols

Generalized Synthesis of Aryl Azo Compounds

While a specific, peer-reviewed synthesis protocol for **4-Dimethylamino-2-methylazobenzene** is not readily available, a general and well-established method for the synthesis of aryl azo compounds involves the diazotization of a primary aromatic amine followed by an azo coupling reaction. The following protocol outlines a plausible synthetic route.

Disclaimer: This is a generalized protocol and would require optimization for the specific synthesis of **4-Dimethylamino-2-methylazobenzene**.

Part 1: Diazotization of Aniline

- In a beaker, dissolve a specific molar equivalent of aniline in a solution of hydrochloric acid and water.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution.
- Maintain the temperature below 5 °C throughout the addition.
- Continue stirring for a short period after the addition is complete to ensure the full formation of the diazonium salt.

Part 2: Azo Coupling with N,N-Dimethyl-m-toluidine

- In a separate beaker, dissolve an equimolar amount of N,N-Dimethyl-m-toluidine in a suitable solvent, such as a dilute acid or a water-miscible organic solvent.
- Cool this solution in an ice bath.
- Slowly add the cold diazonium salt solution from Part 1 to the N,N-Dimethyl-m-toluidine solution with vigorous stirring. A colored precipitate of **4-Dimethylamino-2-methylazobenzene** should form.
- Allow the reaction to proceed for a period to ensure complete coupling.
- The resulting solid can be collected by filtration, washed with cold water to remove any unreacted salts, and then purified, typically by recrystallization from a suitable solvent like ethanol.

Analytical Method: HPLC for Aromatic Amines

The analysis of aromatic amines derived from azo dyes can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis or mass spectrometry (MS) detector.

Instrumentation:

- HPLC system with a gradient pump and autosampler.
- C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18).
- UV-Vis detector or a Triple Quadrupole Mass Spectrometer.

Mobile Phase:

- A gradient of acetonitrile and water with a formic acid modifier is typically used.
- For MS detection, formic acid is preferred over non-volatile acids.

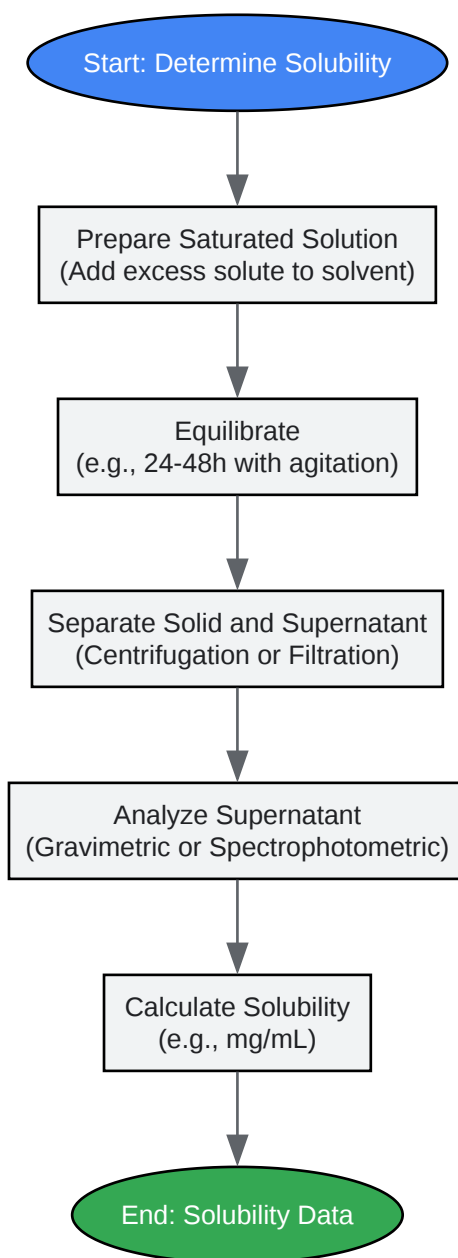
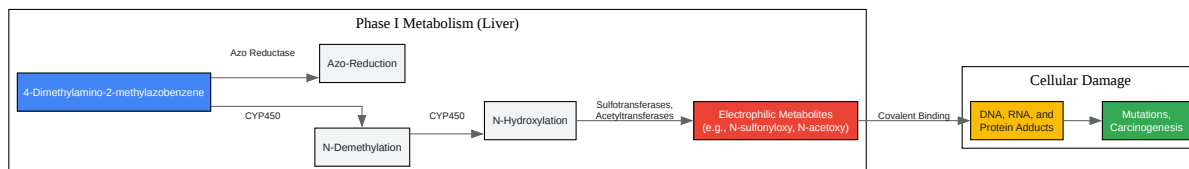
Procedure:

- **Sample Preparation:** Samples, such as textiles, are extracted with an appropriate solvent (e.g., chlorobenzene for disperse dyes). The extract is then typically reduced (e.g., with sodium dithionite) to cleave the azo bond and liberate the constituent amines. The resulting solution is then prepared for injection.
- **Chromatographic Separation:** The prepared sample is injected into the HPLC system. The gradient elution profile is optimized to achieve separation of the target aromatic amines.
- **Detection:** The eluting compounds are detected by UV-Vis absorbance at a characteristic wavelength or by mass spectrometry for more selective and sensitive detection. Tandem MS (MS/MS) can be used for unequivocal identification by monitoring specific precursor-to-product ion transitions.
- **Quantification:** Calibration curves are generated using external standards of the aromatic amines of interest. An internal standard (e.g., Anthracene-d10) can be used to improve accuracy and precision.

Visualizations

Metabolic Activation Pathway

4-Dimethylaminoazobenzene and its derivatives are known to be carcinogenic, requiring metabolic activation to exert their toxic effects. The primary route of activation involves enzymatic modifications in the liver.



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References

- 1. scbt.com [scbt.com]
- 2. 4-(Dimethylamino)-2'-methylazobenzene | 3731-39-3 | TCI AMERICA [tcichemicals.com]
- 3. 4-(Dimethylamino)-2-methylazobenzene | C15H17N3 | CID 5916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Dimethylamino)-3'-methylazobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-DIMETHYLAMINO-2-METHYLAZOBENZENE | 54-88-6 [amp.chemicalbook.com]
- 6. 54-88-6 CAS MSDS (4-DIMETHYLAMINO-2-METHYLAZOBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- To cite this document: BenchChem. [Alternate names for 4-Dimethylamino-2-methylazobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216407#alternate-names-for-4-dimethylamino-2-methylazobenzene]

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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com